molecular formula C12H24O5Si B14261973 3-[(Triethoxysilyl)methyl]pentane-2,4-dione CAS No. 135524-70-8

3-[(Triethoxysilyl)methyl]pentane-2,4-dione

Katalognummer: B14261973
CAS-Nummer: 135524-70-8
Molekulargewicht: 276.40 g/mol
InChI-Schlüssel: KXUYXDBJBVXWQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Triethoxysilyl)methyl]pentane-2,4-dione is an organosilicon compound with the molecular formula C12H24O5Si It is a derivative of pentane-2,4-dione, where a triethoxysilyl group is attached to the methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Triethoxysilyl)methyl]pentane-2,4-dione typically involves the reaction of 3-allylpentane-2,4-dione with triethoxysilane in the presence of a catalyst such as Speier’s catalyst . The silylation occurs mainly at the terminal carbon atom of the allyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Triethoxysilyl)methyl]pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The triethoxysilyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-[(Triethoxysilyl)methyl]pentane-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(Triethoxysilyl)methyl]pentane-2,4-dione involves its ability to participate in various chemical reactions due to the presence of the triethoxysilyl group. This group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the formation of advanced materials and in the modification of surfaces.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(Triethoxysilyl)methyl]pentane-2,4-dione is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications requiring the formation of siloxane bonds and in the synthesis of organosilicon compounds.

Eigenschaften

CAS-Nummer

135524-70-8

Molekularformel

C12H24O5Si

Molekulargewicht

276.40 g/mol

IUPAC-Name

3-(triethoxysilylmethyl)pentane-2,4-dione

InChI

InChI=1S/C12H24O5Si/c1-6-15-18(16-7-2,17-8-3)9-12(10(4)13)11(5)14/h12H,6-9H2,1-5H3

InChI-Schlüssel

KXUYXDBJBVXWQO-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](CC(C(=O)C)C(=O)C)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.